molecular formula C16H16N4O2S B2551138 1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2108825-21-2

1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2551138
CAS No.: 2108825-21-2
M. Wt: 328.39
InChI Key: PHULTJKJNZQUNA-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide and a suitable nucleophile.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a similar nucleophilic substitution reaction using a thienylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenylethyl and thienylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the phenylethyl or thienylmethyl moieties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied for potential use as a pharmaceutical agent.

    Medicine: It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide depends on its interaction with molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethyl and thienylmethyl groups may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-14(12-5-2-1-3-6-12)10-20-11-18-15(19-20)16(22)17-9-13-7-4-8-23-13/h1-8,11,14,21H,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHULTJKJNZQUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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